4-(Chlorosulfonyl)phenyl isocyanate

Description

Significance of Isocyanate and Sulfonyl Isocyanate Functionalities in Organic Synthesis

The isocyanate functional group, with the general formula R−N=C=O, is a cornerstone of modern organic synthesis. wikipedia.org Isocyanates are potent electrophiles, readily reacting with a wide array of nucleophiles. wikipedia.org Their reaction with alcohols to form carbamate (B1207046) (urethane) linkages is the basis for the production of polyurethanes, a major class of polymers. chemeurope.combritannica.com Similarly, their reaction with amines yields urea (B33335) derivatives, forming the foundation for polyureas. chemeurope.com The reactivity of the isocyanate group is further demonstrated in cycloaddition reactions and its role as an intermediate in rearrangement reactions like the Curtius and Lossen rearrangements. wikipedia.org

The introduction of a sulfonyl group adjacent to the isocyanate, creating a sulfonyl isocyanate, significantly enhances the electrophilic character of the isocyanate carbon. rsc.org Aryl sulfonyl isocyanates are among the most reactive isocyanates known, capable of reacting efficiently even with weak nucleophiles under mild conditions. rsc.orgarxada.com This heightened reactivity makes them valuable intermediates for synthesizing a variety of nitrogen-containing compounds, including sulfonylureas, complex lactams, and oxazolidinones. rsc.orgrsc.org The sulfamoyl moiety (-SO2NH-), which can be readily installed using sulfonyl isocyanates, is a key structural feature in many biologically active compounds. arxada.comtandfonline.com

Historical Context and Evolution of Research on Chlorosulfonyl Isocyanates

The study of isocyanates began in 1849 when Charles Adolphe Wurtz first reported their synthesis. crowdchem.net However, the specific and highly reactive class of chlorosulfonyl isocyanates emerged much later. Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) was first discovered by the chemist Roderich Graf in 1956. arxada.com This discovery opened a new chapter in organic synthesis, providing a reagent with unique and powerful reactivity. arxada.com

Initial research focused on the fundamental reactions of CSI, exploring its cycloaddition with olefins to create β-lactams and its reactions with various compounds containing active hydrogens. orgsyn.org Over the decades, research has evolved from studying the parent CSI to exploring substituted analogues like aryl sulfonyl isocyanates. rsc.org These derivatives offer modified reactivity and have been employed in the synthesis of increasingly complex and targeted molecules, including pharmaceuticals and other bioactive compounds. tandfonline.comresearchgate.net The development of methods utilizing reagents like 4-(chlorosulfonyl)phenyl isocyanate highlights a progression towards creating versatile building blocks for constructing molecules with specific functionalities and applications. rsc.orgrsc.org

Structural Features and Inherent Reactivity of this compound

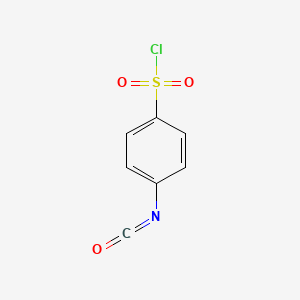

This compound is a crystalline solid at room temperature. sigmaaldrich.comsigmaaldrich.com Its molecular structure consists of a central benzene (B151609) ring substituted with a chlorosulfonyl group (-SO₂Cl) and an isocyanate group (-NCO) at the para position (position 4).

The presence of these two powerful electron-withdrawing groups on the same aromatic ring dictates the compound's high reactivity. wikipedia.org The sulfonyl group, in particular, strongly enhances the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to simple aryl isocyanates. rsc.org The compound is bifunctional, meaning it possesses two distinct reactive sites that can engage in chemical transformations. arxada.comtcichemicals.com The isocyanate group is generally considered the more reactive of the two functional groups. orgsyn.orgtcichemicals.com This differential reactivity allows for selective transformations by controlling reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 6752-38-1 |

| Molecular Formula | C₇H₄ClNO₃S |

| Molecular Weight | 217.63 g/mol sigmaaldrich.com |

| Melting Point | 55-58 °C (lit.) sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 130 °C / 1 mmHg (lit.) sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid |

The unique reactivity of this compound stems from the presence of two primary electrophilic centers, making it a target for various nucleophiles. arxada.comwikipedia.org

The Isocyanate Carbon: The carbon atom in the isocyanate group (-N=C=O) is highly electrophilic. This is due to the electronegativity of the adjacent nitrogen and oxygen atoms. The strong electron-withdrawing effect of the para-substituted chlorosulfonyl group further increases the positive partial charge on this carbon, making it the most reactive site for nucleophilic attack. rsc.orgarxada.com Nucleophiles such as alcohols, amines, and even water will preferentially react at this site. wikipedia.orgorgsyn.org

The Sulfonyl Sulfur: The sulfur atom in the chlorosulfonyl group (-SO₂Cl) is another significant electrophilic center. It is bonded to two highly electronegative oxygen atoms and a chlorine atom, all of which draw electron density away from the sulfur. This makes it susceptible to nucleophilic substitution, where the chloride ion acts as a leaving group. arxada.comtcichemicals.com

Generally, reactions with nucleophiles occur first at the more reactive isocyanate group. orgsyn.orgtcichemicals.com This allows for a stepwise functionalization of the molecule. For instance, a nucleophile can first add to the isocyanate, and then a second nucleophile can displace the chloride at the sulfonyl center.

Table 2: Reactivity at Electrophilic Centers

| Electrophilic Center | Attacking Nucleophile (Example) | Resulting Product Type | Relative Reactivity |

|---|---|---|---|

| Isocyanate Carbon | Alcohols (R'-OH), Amines (R'-NH₂) | Carbamate, Urea | Higher |

| Sulfonyl Sulfur | Alcohols (R'-OH), Amines (R'-NH₂) | Sulfonate Ester, Sulfonamide | Lower |

Scope and Organization of the Research Review

This review is structured to provide a comprehensive overview of the fundamental chemical aspects of this compound. The initial sections have detailed the critical roles of the isocyanate and sulfonyl isocyanate functionalities in the broader context of organic synthesis. This was followed by a historical perspective on the development of this class of reagents. The core of the review then focused on the specific structural and reactivity features of this compound, with a detailed examination of its electrophilic nature and the sites available for nucleophilic reactions. The information presented is foundational for understanding the synthetic utility of this versatile chemical compound.

Table 3: Mentioned Chemical Compounds

| Compound Name | Functional Group/Class |

|---|---|

| This compound | Aryl Sulfonyl Isocyanate |

| Isocyanate | Functional Group |

| Sulfonyl Isocyanate | Functional Group |

| Polyurethane | Polymer |

| Polyurea | Polymer |

| Carbamate (Urethane) | Functional Group |

| Urea | Functional Group |

| Sulfonylurea | Functional Group |

| Lactam | Functional Group |

| Oxazolidinone | Functional Group |

| Chlorosulfonyl isocyanate (CSI) | Isocyanate |

| β-Lactam | Heterocyclic Compound |

| Benzene | Aromatic Hydrocarbon |

| Sulfonate Ester | Functional Group |

| Sulfonamide | Functional Group |

| Alcohols | Class of Compounds |

| Amines | Class of Compounds |

| Water | Inorganic Compound |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-isocyanatobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-13(11,12)7-3-1-6(2-4-7)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXGCFRABSKGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217863 | |

| Record name | p-Isocyanatobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6752-38-1 | |

| Record name | 4-Isocyanatobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6752-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Isocyanatobenzenesulphonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006752381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Isocyanatobenzenesulphonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-isocyanatobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of Derivatives Derived from 4 Chlorosulfonyl Phenyl Isocyanate

Sulfamoyl-Containing Derivatives

The presence of the chlorosulfonyl group in 4-(chlorosulfonyl)phenyl isocyanate makes it an ideal precursor for a range of sulfamoyl-containing compounds. These derivatives are synthesized by targeting the sulfur atom with various nucleophiles, leading to the formation of sulfamides, sulfamates, and related structures.

Sulfamides

The synthesis of sulfamides from this compound typically involves a two-step reaction sequence. First, the more reactive isocyanate group reacts with a primary or secondary amine to form a urea (B33335) intermediate. Subsequently, the sulfonyl chloride moiety of this intermediate reacts with a second amine to yield the final sulfamide (B24259) derivative. This sequential addition allows for the synthesis of unsymmetrical sulfamides.

Alternatively, direct reaction with ammonia (B1221849) or primary/secondary amines at the sulfonyl chloride group can occur, especially if the isocyanate group is first protected or reacted. A general approach involves the reaction of chlorosulfonyl isocyanate (CSI) with amines. arxada.com Compounds containing active hydrogens, such as amines, tend to react first at the isocyanate group to yield N-substituted sulfamyl chlorides. These intermediates can then react further at the sulfonyl chloride group. orgsyn.org

Table 1: Examples of Sulfamide Derivatives

| Derivative Name | Reactants | Key Findings | Reference |

|---|---|---|---|

| N-(1-Phenyl)Sulfamide | Chlorosulfonyl isocyanate, Aniline | Yield: 90%, m.p.: 174-175 °C. Characterized by ¹H NMR and ¹³C NMR. | ingentaconnect.com |

Sulfamates

Sulfamates are readily prepared through the reaction of this compound with alcohols or phenols. In this reaction, the alcohol's hydroxyl group acts as a nucleophile, attacking the isocyanate function first to form a carbamate (B1207046) intermediate. The subsequent reaction with another alcohol or the control of stoichiometry can lead to the formation of a sulfamate (B1201201) by reaction at the sulfonyl chloride group.

A more direct route to sulfamates involves the reaction of an alcohol with the sulfonyl chloride group. Chlorosulfonyl isocyanate (CSI) reacts with a variety of functional groups, including alcohols, to form sulfamates. arxada.com For instance, a series of methyl sulfamates were synthesized in high yields using this method. arxada.com

Table 2: Synthesis of Sulfamate Derivatives

| Derivative Class | Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Methyl sulfamates | Chlorosulfonyl isocyanate, Methanol | Not specified | High yields of the corresponding sulfamate derivatives were obtained. | arxada.com |

Sulfamoylureas

The synthesis of sulfamoylureas from this compound leverages the reactivity of both its functional groups. The reaction typically proceeds by first reacting the isocyanate group with an amine to form a urea derivative. The remaining chlorosulfonyl group is then made to react with a different amine or ammonia, resulting in the final sulfamoylurea structure. Research has highlighted the synthesis of various sulfamoylurea derivatives, some of which exhibit notable biological properties. arxada.com

Table 3: Research on Sulfamoylurea Synthesis

| Starting Material | Key Reaction | Product Class | Significance | Reference |

|---|

N-Acylsulfonamides

N-Acylsulfonamides can be synthesized from this compound through several routes. One common method involves the reaction of the isocyanate with a carboxylic acid. orgsyn.org This reaction forms a mixed anhydride (B1165640) which can then rearrange or react further. An alternative and efficient method involves a three-step synthesis starting from chlorosulfonyl isocyanate (CSI), which includes carbamoylation, sulfamoylation, and a final deprotection step to yield the N-acylsulfonamide in excellent yields. ingentaconnect.com The unique physicochemical properties of N-acylsulfonamides have generated growing interest in their synthesis. rsc.org

Table 4: Synthesis of N-Acylsulfonamide Derivatives

| Synthesis Method | Starting Materials | Yield | Key Characteristics | Reference |

|---|---|---|---|---|

| Three-step synthesis | Chlorosulfonyl isocyanate, α-hydroxyester | Excellent | Involves carbamoylation, sulfamoylation, and deprotection. | ingentaconnect.com |

| Carboxylic acid conversion | Cinnamic acid, Chlorosulfonyl isocyanate | 78-87% (of nitrile) | Illustrates a broad method for converting carboxylic acids to nitriles via an N-acylsulfonamide intermediate. | orgsyn.org |

Sulfonylureas

The synthesis of sulfonylureas traditionally involves the reaction of a sulfonamide with an isocyanate. researchgate.net Using this compound, a sulfonylurea derivative can be formed by reacting the isocyanate moiety with a primary or secondary amine. This produces a sulfonylurea that still possesses a reactive sulfonyl chloride group, which can be further functionalized by reaction with another nucleophile. This approach avoids the need to handle potentially hazardous reagents like phosgene (B1210022) or chloroformates, which are used in some traditional multi-step protocols. researchgate.net

Table 5: Approaches to Sulfonylurea Synthesis

| Method | Reactants | Advantage | Reference |

|---|---|---|---|

| Traditional Method | Sulfonamides, Isocyanates | Established route | researchgate.net |

Carbamate Derivatives

Carbamate derivatives are synthesized from this compound by reacting it with alcohols or phenols. The highly electrophilic carbon atom of the isocyanate group is attacked by the oxygen atom of the hydroxyl group. This reaction is generally facile and can be performed under mild conditions. For example, an effective method for synthesizing primary carbamates from alcohols has been developed using chlorosulfonyl isocyanate (CSI) in pyridine (B92270) at room temperature, yielding the products in excellent yields. nih.gov This method is noted for being practical and inexpensive, requiring no additional catalyst. nih.gov A patented process also describes the preparation of specific phenyl carbamate derivatives by reacting a protected diol with chlorosulfonyl isocyanate. google.com

Table 6: Synthesis of Carbamate Derivatives

| Derivative Type | Reactants | Conditions | Yield | Key Finding | Reference |

|---|---|---|---|---|---|

| Primary carbamates | Alcohols, Chlorosulfonyl isocyanate | Pyridine, Room temperature | Excellent | A practical and inexpensive method without a catalyst. | nih.gov |

| Phenyl carbamate derivatives | Halogen-substituted diol (protected), Chlorosulfonyl isocyanate | -5°C to 5°C, 1 to 7 hours | Not specified | A process for preparing specific carbamates for CNS applications. | google.com |

Lactam Derivatives (e.g., β-Lactams, Azetidinones)

The synthesis of β-lactams, or azetidin-2-ones, often proceeds via the Staudinger cycloaddition, which involves the reaction of an imine with a ketene (B1206846). While direct [2+2] cycloaddition of this compound with olefins to yield β-lactams is a known reaction for the parent chlorosulfonyl isocyanate (CSI), specific examples starting with the 4-phenylsulfonyl derivative are less commonly reported. eiu.edu However, an alternative and well-established route to N-sulfonylated β-lactams involves the reaction of a pre-formed β-lactam with a sulfonyl chloride. nih.gov

This two-step approach can be envisioned for the synthesis of β-lactams bearing the 4-(isocyanatophenyl)sulfonyl group. First, a suitable β-lactam can be synthesized through the Staudinger reaction of an imine with an acyl chloride in the presence of a base like triethylamine (B128534). nih.govchemijournal.com The resulting NH-monocyclic β-lactam can then be N-sulfonated using this compound. In this reaction, the isocyanate group would likely need to be protected or the reaction conditions carefully controlled to ensure selective reaction at the sulfonyl chloride center.

A plausible synthetic pathway is outlined below:

Step 1: Synthesis of the β-Lactam Ring A variety of substituted azetidin-2-ones can be prepared. For instance, the reaction of N-(arylidene)hydrazinoacetyl sulfonamide derivatives with chloroacetyl chloride in the presence of triethylamine yields N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides. nih.gov

Step 2: N-Sulfonylation The resulting β-lactam, containing a free N-H bond, can then be reacted with this compound. The reaction would likely be carried out in the presence of a base and a catalyst such as 4,4-dimethylaminopyridine (DMAP) to facilitate the formation of the N-sulfonyl bond. nih.gov

Table 1: Representative N-Sulfonylated β-Lactam Derivatives

| Compound Name | Starting β-Lactam | Sulfonylating Agent | Characterization Data | Reference |

| 1-(4-(Isocyanatophenyl)sulfonyl)-4-(3,4-dimethoxyphenyl)-3-phenoxyazetidin-2-one | 4-(3,4-Dimethoxyphenyl)-3-phenoxyazetidin-2-one | This compound | Expected IR (cm⁻¹): 2270-2250 (N=C=O), 1770 (C=O, β-lactam), 1330 (S=O) | nih.gov |

| N-(4-Aryl-3-chloro-2-oxo-1-(4-(isocyanatophenyl)sulfonyl)azetidin-1-yl)aminoacetyl sulfonamide | N-(4-Aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamide | This compound | Expected ¹H-NMR: Signals corresponding to the aryl, azetidinone, and sulfonamide protons. | nih.gov |

Oxazolidinone and Cyclic Carbonate Derivatives

The synthesis of oxazolidinones and cyclic carbonates often involves the reaction of epoxides with isocyanates or carbon dioxide, respectively. organic-chemistry.orgnih.gov While direct cycloaddition reactions of this compound with epoxides to form these five-membered rings are not extensively documented, the high reactivity of the isocyanate functionality suggests this as a plausible route.

Alternatively, N-aryl oxazolidinones can be synthesized through sequential intramolecular cyclization of amino alcohol carbamates followed by cross-coupling reactions. organic-chemistry.org A potential synthetic strategy starting from this compound could involve its initial reaction with an amino alcohol. The resulting intermediate, a sulfonyl chloride-substituted urea, could then undergo intramolecular cyclization to form the oxazolidinone ring.

Table 2: Plausible Oxazolidinone and Cyclic Carbonate Derivatives

| Compound Name | Proposed Precursors | Key Reaction Type | Expected Characterization Notes |

| 3-(4-(Chlorosulfonyl)phenyl)oxazolidin-2-one | This compound, Ethanolamine | Cyclization of hydroxyethyl (B10761427) urea derivative | IR (cm⁻¹): 1750 (C=O, oxazolidinone), 1370 & 1180 (SO₂Cl) |

| 4-(Chlorosulfonyl)phenyl-substituted cyclic carbonate | This compound, Epoxide | [3+2] Cycloaddition | ¹³C-NMR: Carbonyl signal around 155 ppm |

Heterocyclic Compound Synthesis

The dual reactivity of this compound allows for its use in the construction of more complex, fused heterocyclic systems. These syntheses often proceed through the initial formation of an intermediate by reaction at the isocyanate or sulfonyl chloride group, followed by an intramolecular cyclization.

A notable application of chlorosulfonyl isocyanate (CSI) is in the synthesis of fused tetracyclic ketone ring systems. nih.gov In a reported study, CSI reacted with a benzosuberene derivative, initially intended to form a β-lactam, to yield an unexpected tetracyclic fused ring system in high yield. nih.gov This transformation proceeds through an annulation reaction. Although this specific example uses CSI, it provides a strong precedent for the potential of this compound to participate in similar cyclizations with appropriately substituted arenes, leading to novel tetracyclic structures. The reaction is particularly effective with electron-rich arenes. nih.gov

The synthesis of oxadiazolidinone rings can be envisioned through the reaction of this compound with hydrazide derivatives. The initial reaction would likely occur at the isocyanate terminus with the more nucleophilic nitrogen of the hydrazide, forming a semicarbazide-like intermediate. Subsequent intramolecular cyclization, potentially acid- or base-catalyzed, could then lead to the formation of the 1,3,4-oxadiazolidin-2-one ring.

The construction of the thiadiazolotriazinedione skeleton can be approached by reacting this compound with thiosemicarbazide (B42300) or its derivatives. Thiosemicarbazides are versatile precursors for a variety of sulfur- and nitrogen-containing heterocycles, including 1,3,4-thiadiazoles. sbq.org.brjocpr.comnih.govresearchgate.net The reaction would likely proceed by initial attack of the hydrazine (B178648) nitrogen of thiosemicarbazide on the isocyanate group. The resulting adduct, containing both a urea and a thiourea-like functionality, as well as the sulfonyl chloride, would possess multiple sites for subsequent intramolecular cyclization to form the target tricyclic system.

The synthesis of a complex heterocyclic system such as a thiatriazinothioxapyridazine from this compound would undoubtedly involve a multi-step sequence. A plausible strategy would involve the reaction of the isocyanate with a precursor already containing a pyridazine (B1198779) or a related diazine ring with appropriate functional groups for further annulation. For instance, a pyridazine derivative with a hydrazino and a thioamide group could react with this compound to form an intermediate that could then undergo a series of cyclizations to build the fused thiatriazine and thioxo moieties.

Table 3: Key Intermediates and Target Heterocycles

| Target Heterocycle | Plausible Precursor from this compound | Key Synthetic Transformation |

| Fused Tetracyclic Ketone | Adduct with an electron-rich arene (e.g., benzosuberene derivative) | Intramolecular Friedel-Crafts-type acylation/sulfonylation |

| Oxadiazolidinone | N-(4-(Chlorosulfonyl)phenylcarbamoyl)hydrazide | Intramolecular cyclization |

| Thiadiazolotriazinedione | 1-(4-(Chlorosulfonyl)phenylcarbamoyl)thiosemicarbazide | Sequential intramolecular cyclizations |

| Thiatriazinothioxapyridazine | Adduct with a functionalized pyridazine derivative | Multi-step annulation reactions |

Pyrroles and Pyrrolidones

The synthesis of pyrrole (B145914) and pyrrolidone derivatives from this compound can be envisioned through multi-step sequences. The isocyanate or the sulfonyl chloride group can be used to introduce the necessary functionalities for subsequent cyclization.

For the synthesis of pyrroles, classical methods like the Paal-Knorr condensation, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, are common. organic-chemistry.org In this context, the this compound could be first reacted with a molecule containing an amino group to form a urea or sulfonamide, which is then used in a subsequent cyclization step. Other modern methods for pyrrole synthesis include multicomponent reactions and transition metal-catalyzed cyclizations. organic-chemistry.orgnih.gov

The synthesis of 4-phenyl-pyrrolidone has been reported starting from benzyl (B1604629) cyanide and ethyl bromoacetate. google.com This process involves the formation of 3-nitrile-ethyl phenylpropionate, followed by catalytic hydrogenation and self-condensation to yield the pyrrolidone ring. google.com While this does not directly involve this compound, it highlights a potential synthetic pathway where the phenyl group could be substituted with the 4-(chlorosulfonyl)phenyl moiety.

S-Triazinediones and Tetrazines

The formation of s-triazinediones from chlorosulfonyl isocyanate has been reported through a thermal (2+4) cycloaddition reaction with azomethines. This reaction involves two molecules of chlorosulfonyl isocyanate and results in high yields of the s-triazinedione ring system. researchgate.net This demonstrates a direct route to this class of heterocycles utilizing the reactivity of the isocyanate group.

The synthesis of s-tetrazine derivatives is typically achieved through methods like the Pinner reaction, which uses carbonitriles and hydrazine hydrate (B1144303) as substrates. mdpi.comnih.govresearchgate.net The synthesis often involves the formation of an intermediate dihydro derivative which is then oxidized to the aromatic s-tetrazine. nih.gov To incorporate the 4-(chlorosulfonyl)phenyl group, one could start with a nitrile-functionalized benzenesulfonyl chloride or a related precursor.

Isoquinolone Derivatives (via Isocyanate Intermediates)

Isoquinolone derivatives can be synthesized through various methods, including transition metal-catalyzed C-H activation and annulation reactions. organic-chemistry.orgmdpi.com A relevant approach involves the rhodium(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates, which proceeds via a selective C-C bond cleavage to furnish isoquinolin-1(2H)-ones. organic-chemistry.org This method provides a direct pathway to incorporate the isocyanate functionality into the isoquinolone core. Therefore, using this compound in such a reaction would lead to the corresponding 4-(chlorosulfonyl)phenyl-substituted isoquinolone.

Another strategy involves the reaction of N-alkoxybenzamides with β-keto esters, catalyzed by palladium, which results in the formation of isoquinolinone derivatives. organic-chemistry.org While not directly using an isocyanate, this highlights the diverse synthetic routes available for accessing the isoquinolone scaffold, which can then be potentially functionalized with the desired sulfonyl chloride group.

Analytical Spectroscopic Techniques for Structure Elucidation of Derivatives

The structural confirmation of newly synthesized derivatives of this compound relies heavily on a combination of spectroscopic techniques. NMR and IR spectroscopy are fundamental tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMBC/HSQC)

NMR spectroscopy is indispensable for the detailed structural analysis of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of this compound, the aromatic protons of the central phenyl ring typically appear as a set of doublets in the downfield region (around 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The specific chemical shifts and coupling constants would be influenced by the nature of the substituents derived from the isocyanate and sulfonyl chloride groups.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The spectrum of a derivative would show characteristic signals for the aromatic carbons, with the carbon atoms attached to the sulfonyl group and the nitrogen of the isocyanate-derived group being significantly shifted. The carbonyl carbon of an isocyanate-derived urea or carbamate, for example, would appear in the range of 150-170 ppm.

Below is a table summarizing typical NMR data for a hypothetical derivative, a sulfonamide-urea compound formed from the reaction of this compound with an amine and then an aniline.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aromatic CH (ortho to SO₂) | ~8.0 (d) | ~128 | C=O, C-S |

| Aromatic CH (ortho to N) | ~7.8 (d) | ~120 | C=O, C-S |

| Aromatic C-S | - | ~145 | Aromatic CHs |

| Aromatic C-N | - | ~140 | Aromatic CHs |

| Urea C=O | - | ~155 | Aromatic CHs, NH protons |

| Sulfonamide NH | ~10-11 (s) | - | Aromatic C-S |

| Urea NH | ~8-9 (s) | - | Aromatic C-N, C=O |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups in a molecule. For derivatives of this compound, the IR spectrum provides key diagnostic information.

The strong, sharp absorption band characteristic of the isocyanate group (-N=C=O) at approximately 2250-2275 cm⁻¹ in the starting material would be absent in the derivatives. Its disappearance is a key indicator of a successful reaction at the isocyanate moiety.

The following table highlights the characteristic IR absorption bands expected in the derivatives:

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (sulfonamide, urea) | 3500-3200 | Medium-Strong |

| C=O stretch (urea, carbamate) | 1750-1650 | Strong |

| S=O stretch (sulfonamide) | 1350-1300 and 1160-1140 (asymmetric and symmetric) | Strong |

| C-N stretch | 1400-1200 | Medium |

| Aromatic C=C stretch | 1600-1450 | Medium-Weak |

| C-S stretch | 800-600 | Medium-Weak |

The presence of strong bands for the S=O stretching of the sulfonamide group and the C=O stretching of the newly formed urea or carbamate group, coupled with the appearance of N-H stretching bands, would provide strong evidence for the successful formation of the desired derivative.

Mass Spectrometry (MS, ESI-HRMS)

Mass spectrometry, particularly Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS), is an indispensable tool for the structural confirmation of novel compounds derived from this compound. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions and the verification of synthesized structures. The dual reactivity of the parent compound, which contains both a sulfonyl chloride and an isocyanate group, allows for the creation of a diverse range of derivatives, such as sulfonamides, ureas, and carbamates, each with distinct mass spectrometric behavior.

High-resolution mass spectrometry provides the exact mass of the protonated molecule, [M+H]⁺, with a high degree of precision, often to four or more decimal places. This experimental value can then be compared to the calculated mass of the expected molecular formula, with a match within a narrow tolerance (typically < 5 ppm) serving as strong evidence for the compound's identity.

In addition to confirming the parent ion, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of these derivatives. These patterns offer deeper structural insights. For instance, derivatives containing a sulfonamide group often exhibit a characteristic neutral loss of sulfur dioxide (SO₂), a fragment weighing approximately 64 Da. This occurs via rearrangement in the gas phase.

For derivatives where the isocyanate group has reacted to form a urea, a common fragmentation pathway involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. This type of fragmentation is highly useful for characterizing N,N'-substituted ureas and can help differentiate between positional isomers, a task that can be challenging by other spectroscopic methods like NMR alone nih.gov.

The table below details potential derivatives of this compound, along with their molecular formulas and calculated monoisotopic masses, which would be targeted for verification in an ESI-HRMS analysis.

| Compound Name | Reactant | Molecular Formula | Calculated m/z [M+H]⁺ |

|---|---|---|---|

| 4-Isocyanato-N-phenylbenzenesulfonamide | Aniline | C₁₃H₁₀N₂O₃S | 275.0485 |

| N-Benzyl-4-isocyanatobenzenesulfonamide | Benzylamine | C₁₄H₁₂N₂O₃S | 289.0641 |

| 1-(4-(N-Cyclohexylsulfamoyl)phenyl)-3-phenylurea | Cyclohexylamine & Phenyl isocyanate | C₁₉H₂₃N₃O₃S | 389.1458 |

| Methyl (4-(chlorosulfonyl)phenyl)carbamate | Methanol | C₈H₈ClNO₄S | 249.9857 |

| 1-Phenyl-3-(4-(phenylsulfonamido)phenyl)urea | Aniline (2 equiv.) | C₁₉H₁₇N₃O₃S | 383.0989 |

Note: Table represents calculated values for hypothetical derivatives. The formation of disubstituted derivatives would require sequential reaction steps.

Mechanistic Investigations and Kinetic Studies of 4 Chlorosulfonyl Phenyl Isocyanate Reactions

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become a standard method for studying the reactions of isocyanates. For instance, in studies of related compounds like phenyl isocyanate, DFT calculations, such as those using the BHandHLYP/6-31G(d) level of theory, have been employed to optimize the geometries of reactants, transition states, intermediates, and products. mdpi.com These calculations are crucial for determining the energetic feasibility of proposed reaction pathways. mdpi.com Quantum chemical calculations have also been instrumental in understanding the reactions of chlorosulfonyl isocyanate (CSI) with fluoroalkenes, providing support for a concerted mechanism by showing that a vinyl fluorine atom significantly raises the energy of a stepwise transition state compared to the competing concerted pathway. scribd.comfigshare.com

Computational methods are pivotal in mapping out the entire reaction pathway, identifying all stationary points including transition states and intermediates. For the reaction between phenyl isocyanate and methanol, a reactant complex (RC) stabilized by a hydrogen bond was identified as the first step. mdpi.com Kinetic data for the reaction of CSI with certain alkenes supports the formation of a planar transition state, which is in contrast to the orthogonal geometry reported for ketene (B1206846) [2+2] cycloadditions. nih.govdtic.mil The structure of transition states is key to understanding stereochemical outcomes; for example, ab initio calculations have shown that [2+2] cycloadditions between alkenes and isocyanates can proceed via a concerted transition state that possesses zwitterionic character. dtic.mil

A potential energy surface (PES) provides a comprehensive depiction of a chemical reaction, illustrating the energy of a molecular system as a function of its geometry. youtube.com Analyzing the PES allows chemists to identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. youtube.com The transition state is represented as a saddle point on the PES. youtube.com For complex reactions, the PES can feature phenomena such as post-transition-state bifurcations, where a single transition state can lead to multiple products. researchgate.net In such cases, reaction selectivity is governed by dynamic effects on the PES rather than just the relative energies of transition states. researchgate.net Exploring the PES is therefore critical for confirming the stability of molecular structures and predicting reaction outcomes. mdpi.com

The choice of solvent can profoundly influence reaction rates and even alter the operative mechanism. wikipedia.org The effects are particularly pronounced in reactions where there is a change in charge distribution between the reactants and the transition state. wikipedia.orgresearchgate.net For isocyanate reactions, an increase in solvent polarity generally accelerates reactions where a charge is developed in the activated complex. wikipedia.org Conversely, reactions with less charge in the transition state compared to the reactants are slower in more polar solvents. wikipedia.org Studies on the reaction of phenyl isocyanate with various nucleophiles have shown that the reaction rate increases in more ionizing solvents. researchgate.net In competitive derivatization reactions involving diisocyanates, larger differences in reactivity between various amines were observed in acetonitrile (B52724) compared to toluene, demonstrating the solvent's role in modulating reaction kinetics. nih.gov

Asynchronous Concerted Mechanisms

In many cycloaddition reactions, the distinction between a stepwise and a concerted mechanism is not always clear-cut. An asynchronous concerted mechanism is a one-step process where bond-forming events occur at uneven rates. In the context of isocyanate cycloadditions, theoretical calculations have indicated that electron-donating groups on an alkene and electron-withdrawing groups on the isocyanate can induce the reaction to become more synchronous. dtic.mil However, many of these reactions proceed through a concerted but asynchronous transition state which has significant zwitterionic character. dtic.mil Theoretical evidence for an asynchronous concerted pathway has also been found in the reaction of chlorosulfonyl isocyanate with epoxides to form oxazolidinones. tandfonline.com

Stepwise Versus Concerted Reaction Pathways

A central topic in the study of chlorosulfonyl isocyanate (CSI) reactions, particularly its [2+2] cycloaddition with alkenes, is the competition between stepwise and concerted pathways. The specific pathway is highly dependent on the electronic properties of the alkene substrate. nih.govdtic.mil

Historically, reactions of CSI with hydrocarbon alkenes were believed to proceed through a stepwise dipolar pathway. nih.govdtic.mil However, more recent kinetic studies and trapping experiments have provided evidence for a stepwise single-electron transfer (SET) pathway for these reactions. nih.govdtic.mil

In contrast, the introduction of a fluorine atom on the alkene changes the reaction dynamics. nih.gov For electron-deficient monofluoroalkenes with high ionization potentials (IP > 8.9 eV), a concerted pathway is favored. nih.govdtic.mildtic.mil This shift is attributed to the vinyl fluorine atom raising the energy of the stepwise transition state more than that of the competing concerted one. dtic.milnih.gov Evidence supporting this concerted mechanism includes stereospecific product formation and the absence of certain byproducts that would be expected from a stepwise intermediate. figshare.comdtic.mil

For electron-rich monofluoroalkenes with low ionization potentials (IP < 8.5 eV), the reaction proceeds via a stepwise single-electron transfer (SET) mechanism. nih.govdtic.mildtic.mil Activation parameters determined from kinetic studies support this change in mechanism depending on the alkene substrate. nih.govdtic.mil

Table 1: Favored Reaction Pathways for Chlorosulfonyl Isocyanate (CSI) with Alkenes

| Alkene Type | Ionization Potential (IP) | Favored Mechanism | Supporting Evidence |

|---|---|---|---|

| Hydrocarbon Alkenes | N/A | Stepwise (Dipolar SET) | Kinetic data, TEMPO trapping experiments. nih.govdtic.mil |

| Electron-Rich Monofluoroalkenes | < 8.5 eV | Stepwise (SET) | Kinetic data, correlation of rate constants with IP. nih.govdtic.mil |

| Electron-Deficient Monofluoroalkenes | > 8.9 eV | Concerted | Kinetic data, activation parameters, stereospecificity. nih.govdtic.mildtic.mil |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1-(2-methoxyphenyl)piperazine (B120316) (MOPIP) |

| 1-(9-anthracenylmethyl)piperazine (MAP) |

| 4-(Chlorosulfonyl)phenyl isocyanate |

| 9-(N-methylaminomethyl)anthracene (MAMA) |

| Acetonitrile |

| Chlorosulfonyl isocyanate (CSI) |

| Dibutylamine (DBA) |

| Hexamethylene 1,6-diisocyanate (HDI) |

| Methylene diphenyl diisocyanate (MDI) |

| Phenyl isocyanate |

| Toluene |

Kinetic Studies on Reaction Rates and Selectivity

Detailed kinetic studies providing specific rate constants and activation parameters for the reactions of this compound are not extensively available in the public domain. However, a comprehensive understanding of its kinetic behavior can be extrapolated from studies on closely related compounds, namely aromatic sulfonyl chlorides and aromatic isocyanates.

The reactivity of the sulfonyl chloride moiety is well-documented. The solvolysis of arenesulfonyl chlorides, which involves the reaction with a solvent like water or an alcohol, generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. nih.govresearchgate.net This implies that the rate of reaction is dependent on the concentration of both the sulfonyl chloride and the nucleophile. For instance, the hydrolysis of various substituted benzenesulfonyl chlorides in water has been shown to follow an SN2 pathway. rsc.org In these reactions, bond-making between the nucleophile and the sulfur atom occurs concurrently with the breaking of the sulfur-chlorine bond. rsc.org The presence of electron-withdrawing groups on the aromatic ring, such as the isocyanate group in this compound, is expected to increase the electrophilicity of the sulfonyl sulfur, thereby increasing the reaction rate with nucleophiles.

Kinetic investigations into the alcoholysis of aromatic sulfonyl chlorides have also been conducted. A study on the reaction of arenesulfonyl chlorides with propan-1-ol and propan-2-ol indicated that the reaction follows first-order kinetics, with reactivity being enhanced by electron-donating substituents on the aromatic ring. researchgate.net This is contrary to what would be expected for a direct SN2 attack on the sulfonyl group and may suggest a more complex mechanism or a transition state with significant charge separation.

The isocyanate group, the second reactive site in this compound, readily reacts with nucleophiles such as alcohols, amines, and water. The reaction of isocyanates with alcohols to form urethanes is a cornerstone of polyurethane chemistry. osti.govscribd.com Kinetic studies on the reaction of phenyl isocyanate with alcohols have shown that the reaction can be catalyzed by the alcohol reactant itself, as well as by the urethane (B1682113) product, in a phenomenon known as autocatalysis. rsc.org The reaction rate is also highly dependent on the solvent polarity, with polar solvents generally accelerating the reaction. researchgate.net For example, the reaction of phenol (B47542) with tolylene-2,4-diisocyanate is significantly faster in polar solvents like dimethyl sulfoxide (B87167) compared to nonpolar solvents like xylene. researchgate.net

Given the bifunctional nature of this compound, the selectivity of its reactions is a key consideration. The relative rates of reaction at the sulfonyl chloride and isocyanate groups will depend on the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as water and alcohols, can react at both sites. However, the isocyanate group is generally more electrophilic and will react faster with most nucleophiles under neutral or basic conditions. The sulfonyl chloride group is a harder electrophilic center and will react preferentially with harder nucleophiles. In competitive reactions, the selectivity can be controlled by carefully choosing the reaction temperature, solvent, and any catalysts.

Applications in Materials Science Research

Polymer and Polyurethane Chemistry (General Isocyanate Context)

Isocyanates are fundamental precursors in the synthesis of polyurethanes, a highly versatile class of polymers. The basic synthesis involves the reaction of a diisocyanate with a polyol (a molecule with multiple hydroxyl groups). The isocyanate group readily reacts with the hydroxyl groups to form urethane (B1682113) linkages, building up the polymer chain. The properties of the resulting polyurethane can be tailored by carefully selecting the specific isocyanate and polyol monomers.

4-(Chlorosulfonyl)phenyl isocyanate is a monofunctional isocyanate, meaning it has one isocyanate group. However, its true value in polymer chemistry lies in its second reactive site, the chlorosulfonyl group. This allows it to be used in several ways:

Functionalization: It can be reacted with existing polymers that have active hydrogen atoms (like hydroxyl or amine groups) to graft sulfonyl chloride functionalities onto the polymer backbone.

Monomer for Specialty Polymers: It can be used as a monomer in condensation polymerization. The isocyanate group can react to form a urethane linkage, while the chlorosulfonyl group remains available for subsequent reactions, such as cross-linking or further functionalization.

Development of Novel Materials

The development of novel materials often hinges on the ability to precisely control their chemical structure and functionality. The bifunctional nature of this compound makes it a powerful tool in this regard. One significant area of research is the creation of sulfonated polymers, which are crucial for applications like proton exchange membranes (PEMs) in fuel cells. ecust.edu.cnnih.gov

Typically, polymers are sulfonated after polymerization using reagents like concentrated sulfuric acid. nih.gov However, this process can sometimes be harsh and difficult to control. Using a monomer like this compound offers a more elegant approach. It can be incorporated directly into a polymer backbone, such as a polyurethane. The chlorosulfonyl group can then be easily hydrolyzed to a sulfonic acid group (-SO₃H). This method provides better control over the degree and placement of sulfonation, leading to materials with tailored ion-exchange capacities and proton conductivity. nih.govosti.gov This approach is critical for advancing technologies that rely on ion-conductive membranes.

The high reactivity of the parent compound, chlorosulfonyl isocyanate (CSI), is well-documented for creating a variety of complex organic molecules and heterocycles through cycloaddition reactions. orgsyn.org This suggests that this compound can similarly serve as a precursor for novel, highly functionalized small molecules and polymers with unique architectures.

Inorganic Chemistry Applications (e.g., Lithium-ion Battery Materials)

A significant challenge in the performance of lithium-ion batteries is the instability of the interface between the electrolyte and the electrodes. During charging and discharging, the electrolyte can decompose on the electrode surface, forming an unstable layer known as the solid electrolyte interphase (SEI) or cathode-electrolyte interface (CEI). This decomposition consumes lithium and degrades battery performance over time.

Recent research has shown that using electrolyte additives with isocyanate functional groups can effectively address this issue. osti.govscbt.com These additives are designed to decompose preferentially on the electrode surface to form a stable, uniform, and robust protective film. For example, additives like 4-fluorophenyl isocyanate and pentafluorophenyl isocyanate have been shown to significantly improve the capacity retention and cycling stability of lithium-ion batteries by forming a more effective SEI layer. osti.govscbt.com

While specific studies on this compound as a battery additive are not widely published, its isocyanate group would be expected to exhibit similar reactivity at the electrode surface. Furthermore, the related compound, chlorosulfonyl isocyanate (CSI), has been identified as a useful reagent in alternative pathways for preparing materials for Li-ion batteries, highlighting the utility of this chemical family in energy storage applications. The presence of the sulfonyl group could further influence the properties of the resulting protective layer, making it a compound of interest for future battery research.

Non-linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property allows for applications like frequency conversion and optical switching, which are vital for photonics and telecommunications. Organic molecules are of particular interest for NLO applications because their properties can be finely tuned through chemical synthesis.

A key requirement for a molecule to have potential NLO activity is a structure that facilitates the movement of electrons, typically a π-conjugated system, often coupled with electron-donating and electron-withdrawing groups. This creates a molecular dipole that can be reoriented by an electric field.

The chemical structure of this compound possesses features that are characteristic of NLO-active molecules. It contains a phenyl ring, which is a π-electron system. Attached to this ring are two strong electron-withdrawing groups: the isocyanate group and the chlorosulfonyl group. This combination of a π-system and powerful electron-accepting groups suggests that the molecule has a significant ground-state dipole and could be a candidate for NLO applications. It could potentially be used as a building block to create larger NLO chromophores or be incorporated into polymers to create a bulk material with NLO properties, provided the material can be processed to have a non-centrosymmetric alignment of the molecules.

Advanced Analytical Methodologies for Research on 4 Chlorosulfonyl Phenyl Isocyanate and Its Derivatives

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of 4-(chlorosulfonyl)phenyl isocyanate and its derivatives. Its high resolution and sensitivity make it an indispensable tool for both qualitative and quantitative analysis in complex matrices.

HPLC is extensively employed to monitor the progress of reactions involving this compound. By taking aliquots from the reaction mixture at various time intervals, quenching the reaction, and analyzing the sample, researchers can track the consumption of reactants and the formation of products. This real-time monitoring allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.

For purity assessment, HPLC is the method of choice to separate the desired product from unreacted starting materials, by-products, and other impurities. A typical HPLC system for this purpose would consist of a reversed-phase C18 column, a mobile phase gradient of acetonitrile (B52724) and water with a modifier like formic acid to ensure good peak shape, and a UV detector for quantification. chromatographyonline.com The high absorptivity of the aromatic ring in this compound and its derivatives allows for sensitive detection.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of a this compound Derivative

| Parameter | Condition |

| Column | Reversed-Phase C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development; actual conditions may vary depending on the specific derivative being analyzed.

The high reactivity of the isocyanate group (-NCO) presents a challenge for direct analysis by HPLC, as it can react with protic solvents in the mobile phase or with active sites on the column. To overcome this, pre-column derivatization is a widely adopted strategy. This involves reacting the isocyanate with a suitable derivatizing agent to form a stable, less reactive, and easily detectable derivative prior to injection into the HPLC system.

While the prompt specifically mentions phenyl ethyl isocyanate, a more common and extensively documented approach for isocyanates involves derivatization with secondary amines such as 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) or dibutylamine. researchgate.net These reagents react quantitatively with the isocyanate group to form stable urea (B33335) derivatives. This strategy is particularly useful for trace-level analysis of isocyanates in various environmental and biological matrices. researchgate.netgoogle.com

The derivatization reaction with a generic secondary amine (R₂NH) can be represented as:

Ar-SO₂-NCO + R₂NH → Ar-SO₂-NH-CO-NR₂

This conversion to a stable urea allows for more robust and reproducible chromatographic analysis. The choice of derivatizing agent can also be tailored to enhance detection, for instance, by using a reagent with a strong chromophore for UV detection or a fluorophore for fluorescence detection, thereby significantly improving the sensitivity of the method. nih.gov

Table 2: Comparison of Derivatization Agents for Isocyanate Analysis

| Derivatizing Agent | Resulting Derivative | Key Advantages |

| 1-(2-Methoxyphenyl)piperazine (MOPP) | Urea Derivative | Forms stable derivatives, suitable for LC-MS analysis. researchgate.net |

| 9-(N-Methylaminomethyl)anthracene (MAMA) | Urea Derivative | Introduces a highly fluorescent anthracene (B1667546) group, enabling very sensitive detection. |

| Dibutylamine (DBA) | Urea Derivative | A commonly used, cost-effective reagent for forming stable urea derivatives. researchgate.net |

Electrochemical Methods (e.g., Cyclic Voltammetry for Electron Donor Ability)

Electrochemical methods offer a powerful means to investigate the electronic properties of this compound and its derivatives. Cyclic voltammetry (CV), in particular, is a valuable technique for assessing the electron donor or acceptor ability of these molecules. By measuring the potential at which a compound is oxidized or reduced, CV provides insights into its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

In a typical CV experiment, a solution of the analyte in a suitable solvent containing a supporting electrolyte is subjected to a linearly swept potential between two set values. The resulting current is plotted against the applied potential, yielding a voltammogram. The peak potentials for oxidation and reduction events are indicative of the ease with which the molecule donates or accepts electrons.

For derivatives of this compound, the electron-withdrawing nature of both the sulfonyl chloride (-SO₂Cl) and isocyanate (-NCO) groups would be expected to make them relatively difficult to oxidize (i.e., have a high oxidation potential). The electrochemical behavior can be modulated by the nature of the substituents on the aromatic ring or by converting the isocyanate and sulfonyl chloride groups into other functionalities. This information is critical in fields such as materials science, where these compounds might be investigated as components of organic electronic devices. Studies on related sulfonyl-containing compounds have shown the utility of these techniques in characterizing their electrochemical properties for applications in batteries and other energy storage systems. fid-move.defid-move.de

Table 3: Hypothetical Cyclic Voltammetry Data for a Series of this compound Derivatives

| Compound | Oxidation Potential (Epa, V vs. Ag/AgCl) | Reduction Potential (Epc, V vs. Ag/AgCl) |

| This compound | +1.8 | -1.2 |

| Derivative A (Electron-donating substituent) | +1.5 | -1.3 |

| Derivative B (Electron-withdrawing substituent) | +2.0 | -1.1 |

This data is illustrative and intended to demonstrate the type of information obtained from cyclic voltammetry experiments. Actual values would be determined experimentally.

Future Research Directions and Emerging Trends

Green Chemistry and Sustainable Synthesis of 4-(Chlorosulfonyl)phenyl Isocyanate and its Derivatives

A significant shift in chemical manufacturing is the move towards green and sustainable processes, and the synthesis of isocyanates is no exception. rsc.org Traditionally, sulfonyl isocyanates can be produced from the corresponding sulfonamides using phosgene (B1210022). google.com However, growing environmental and safety concerns are driving research into phosgene-free synthetic routes. rsc.orgrsc.org The development of innovative and sustainable methods for isocyanate synthesis that prioritize safety, efficiency, and selectivity is a critical area of focus. rsc.org

Future research aims to identify synthesis methods that generate minimal waste and utilize reagents with lower risks to human health and the environment. biorizon.eu This includes the development of more sustainable protocols, such as using p-toluenesulfonyl chloride (p-TsCl) as a less toxic dehydration reagent in related syntheses, which offers a simplified reaction and work-up. rsc.org The principles of green chemistry are being applied to the entire lifecycle of these compounds, from their synthesis to their conversion into valuable products like ureas and carbamates. rsc.org Projects like PROMIS (sustainable PROduction of bio-based Multi-reactive ISocyanates) exemplify the collaborative effort to develop alternative and more sustainable isocyanate synthesis methods, with a goal of eliminating the need for highly toxic reagents like phosgene entirely. biorizon.eu

Integration of Isocyanate Generation and Transformation in Complex Syntheses

The in situ generation of isocyanates, where the reactive isocyanate is formed and immediately consumed in the next reaction step, is a key strategy that aligns with this trend. rsc.orgresearchgate.net This approach is not only more environmentally friendly but also enhances safety by avoiding the handling of toxic isocyanate reagents. researchgate.net The unique reactivity of chlorosulfonyl isocyanate (CSI), where the isocyanate group typically reacts before the chlorosulfonyl group, makes it well-suited for controlled, sequential transformations within a single pot. tcichemicals.comtcichemicals.com Cutting-edge research, such as the development of automated, multistep optimization platforms for telescoped catalytic reactions, promises to streamline the synthesis of complex molecules derived from isocyanates. leeds.ac.uk

Development of Novel Reactivities and Selectivities

Chlorosulfonyl isocyanate (CSI) and its aryl derivatives are exceptionally versatile reagents due to their multiple reactive sites. tcichemicals.comtcichemicals.comrsc.org The isocyanate moiety can undergo cycloadditions and nucleophilic additions, while the chlorosulfonyl group can participate in nucleophilic substitution. tcichemicals.comtcichemicals.com A major area of ongoing research is the development of methods to control the reactivity at these different sites to achieve novel and selective transformations. rsc.orgtandfonline.com

Recent advances have highlighted the diverse applications of these reagents. For example, CSI is widely used in [2+2] cycloaddition reactions with alkenes to generate β-lactams, which are core structures in many antibiotics. researchgate.netresearchgate.netorgsyn.org It also reacts with epoxides to form cyclic carbonates and oxazolidinones, and with carboxylic acids to produce sulfamates. tandfonline.comresearchgate.net Researchers are focused on developing highly regioselective and diastereoselective reactions, such as the allylic amination of cyclic allylic ethers using CSI. acs.org The ability to tune reaction outcomes by modifying solvents and temperature further expands the synthetic utility of these powerful electrophiles. wpmucdn.com Evidence from reactions with fluorosubstituted alkenes suggests that the reaction pathway can be shifted from a stepwise to a concerted mechanism, demonstrating the subtle electronic control that can be exerted over these transformations. researchgate.net

Computational Design of New Reactions and Molecular Architectures

The synergy between experimental and computational chemistry is a powerful driver of innovation in modern organic synthesis. Computational tools, particularly Density Functional Theory (DFT) calculations, are increasingly used to design new reactions and predict the structure of novel molecules. researchgate.net

In the context of sulfonyl isocyanates, computational studies have been employed to investigate reaction mechanisms and energetics. For instance, DFT calculations were used to study the intramolecular [2+2] cycloaddition of olefinic sulfonyl isocyanates, revealing that the desired formation of a β-lactam-sulfonamide hybrid was endergonic and thus not observed experimentally. researchgate.net Such computational insights can save significant time and resources by predicting the feasibility of a proposed reaction before it is attempted in the lab. Furthermore, computational methods can explain observed selectivities, such as why reactions between sulfonyl isocyanates and certain vinyl ethers proceed through a two-step process, leading to a loss of stereospecificity. researchgate.net This predictive power allows for the in silico design of new molecular architectures and the rational optimization of reaction conditions to achieve desired outcomes.

Expansion of Biomedical and Materials Science Applications for Sulfonyl Isocyanate Derivatives

The unique chemical properties of sulfonyl isocyanates and their derivatives have led to their application in a diverse range of fields, particularly in biomedical and materials science. arxada.comnovapublishers.com

In the biomedical arena, derivatives of sulfonyl isocyanates are showing significant promise. Sulfonylureas are being investigated as potent inhibitors of the soluble epoxide hydrolase (sEH) enzyme, which could lead to new treatments for inflammation and pain. mdpi.com Sulfamates and other derivatives synthesized using CSI have demonstrated inhibitory activity against various metabolic enzymes, including human carbonic anhydrase isoenzymes. researchgate.net The broader class of sulfonated molecules is recognized for a wide array of biological activities, including antimicrobial and anticoagulant properties, and their use in tissue engineering. mdpi.com Furthermore, isocyanate-functionalized prepolymers are being developed as biodegradable adhesives for vascular closure applications. nih.gov

In materials science, isocyanates are fundamental to the production of polyurethanes, which are used to create a vast range of products including foams, elastomers, coatings, and adhesives. rsc.orgresearchgate.net Beyond polymers, CSI has found utility in inorganic chemistry as a reagent in an alternative synthetic pathway for lithium-ion battery materials. arxada.com The well-known Burgess reagent, a mild and selective dehydrating agent widely used in organic synthesis, is also prepared from chlorosulfonyl isocyanate, highlighting the foundational role of CSI in creating other valuable chemical tools. tcichemicals.comarxada.com

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(chlorosulfonyl)phenyl isocyanate, and how can purity be ensured?

Methodological Answer:

this compound is typically synthesized via chlorosulfonation of phenyl isocyanate derivatives. A common approach involves reacting phenyl isocyanate with chlorosulfonic acid under controlled anhydrous conditions (0–5°C) to prevent side reactions. Post-synthesis, purification via vacuum distillation or recrystallization (using non-polar solvents like hexane) is critical. Purity validation requires analytical techniques such as HPLC (to detect residual solvents) and ¹H/¹³C NMR (to confirm structural integrity and absence of sulfonic acid byproducts) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Due to its dual reactivity (isocyanate and chlorosulfonyl groups), strict safety measures are necessary:

- Personal Protective Equipment (PPE): Use nitrile gloves, sealed goggles, and a lab coat. Work in a fume hood to avoid inhalation .

- Storage: Store at –20°C in airtight, moisture-free containers to prevent hydrolysis.

- Spill Management: Neutralize spills with dry sand or sodium bicarbonate, avoiding water to prevent exothermic reactions .

Advanced: How can the dual electrophilicity of this compound be exploited in multi-component reactions?

Methodological Answer:

The compound’s chlorosulfonyl and isocyanate groups allow sequential reactions. For example:

Sulfonamide Formation: React with amines (e.g., aniline) at 0°C in dichloromethane to form sulfonamides.

Urea Formation: Subsequent reaction with alcohols or thiols (at 25–40°C) generates sulfonylurea derivatives.

Optimize selectivity by controlling temperature and stoichiometry. Monitor intermediates via FT-IR (disappearance of NCO peak at ~2270 cm⁻¹) and LC-MS to track reaction progress .

Advanced: What analytical strategies resolve contradictions in reaction outcomes involving this compound?

Methodological Answer:

Unexpected products (e.g., sulfonic acids instead of sulfonamides) often arise from moisture ingress or improper stoichiometry. To troubleshoot:

- Moisture Detection: Use Karl Fischer titration to quantify water in solvents.

- Reaction Monitoring: Employ in-situ Raman spectroscopy to detect intermediate species.

- Computational Modeling: Density Functional Theory (DFT) calculations (e.g., using Gaussian) predict reaction pathways and identify competing mechanisms .

Advanced: How does this compound contribute to the synthesis of bioactive compounds?

Methodological Answer:

This compound is pivotal in synthesizing sulfonylurea-based drugs (e.g., hypoglycemics) and antimicrobial agents. For example:

- Anticancer Agents: React with substituted hydrazines to form hydrazide-sulfonamide hybrids. Test cytotoxicity via MTT assays on cancer cell lines.

- Herbicides: Couple with triazine derivatives; optimize herbicidal activity using greenhouse trials and structure-activity relationship (SAR) studies .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹³C NMR confirms the isocyanate carbonyl (δ ~125 ppm) and sulfonyl chloride (δ ~55 ppm).

- Mass Spectrometry: High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 218.98).

- X-ray Crystallography: Resolves crystal packing and confirms stereoelectronic effects in solid-state reactivity .

Advanced: What role does this compound play in materials science, particularly polymer synthesis?

Methodological Answer:

It serves as a crosslinker in polyurethane and polyurea networks. To optimize polymer properties:

- Step-Growth Polymerization: React with diols/diamines at 60–80°C in DMF.

- Thermal Analysis: Use DSC to measure glass transition temperatures (Tg) and TGA to assess thermal stability.

- Mechanical Testing: Tensile strength and elasticity are correlated with crosslink density, determined via swelling experiments .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound with nucleophiles?

Methodological Answer:

Natural Bond Orbital (NBO) analysis (e.g., using Gaussian 09) calculates electrophilicity indices for the isocyanate and chlorosulfonyl groups. Molecular dynamics simulations model solvent effects, predicting regioselectivity in polar aprotic solvents like acetonitrile. Validate predictions with kinetic studies using stopped-flow UV-Vis spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.